

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | Thiomorpholine-2-carboxylic acid |
| CAS No.: | 134676-66-7 |
| Cat. No.: | B152206 |

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Thiomorpholine-2-carboxylic acid is a heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.^[1] Its unique structure, which incorporates a six-membered thiomorpholine ring and a reactive carboxylic acid functional group, presents a versatile and valuable scaffold for the synthesis of complex, biologically active molecules.^[1] The presence of both nitrogen and sulfur atoms within the saturated ring, combined with the synthetic handle of the carboxyl group, allows for extensive structural modifications.^[1] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of its core properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties.

Thiomorpholine-2-carboxylic acid is identified by the CAS Number 134676-66-7.^{[1][2]} While this is the most commonly cited identifier, it is worth noting that its hydrochloride salt is registered under CAS No. 88492-50-6.^[3]

The key physicochemical properties are summarized below for rapid reference and comparison.

| Property | Value | Source |
|-------------------|---|---------------------------------|
| CAS Number | 134676-66-7 | ChemShuttle[2], Benchchem[1] |
| Molecular Formula | C ₅ H ₉ NO ₂ S | Benchchem[1] |
| Molecular Weight | 147.2 g/mol | Benchchem[1] |
| IUPAC Name | thiomorpholine-2-carboxylic acid | PubChem[1] |
| Canonical SMILES | <chem>C1CSC(CN1)C(=O)O</chem> | PubChem[1] |
| InChI Key | ATOPRCUIYMBWLH- UHFFFAOYSA-N | Benchchem[1] |

Molecular Structure Analysis

The structure of **Thiomorpholine-2-carboxylic acid** is fundamental to its utility. The thiomorpholine ring is a non-aromatic, saturated heterocycle, analogous to morpholine but with the oxygen atom replaced by sulfur.[4] This substitution has profound implications for the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid moiety at the 2-position provides a convenient point for chemical elaboration, most commonly through amide bond formation or other coupling reactions.[1]

Synthesis Strategies

The synthesis of **Thiomorpholine-2-carboxylic acid** and its parent ring system is a topic of significant academic and industrial research. Methodologies range from classical cyclization reactions to more modern, efficient flow chemistry processes.

Modern Continuous Flow Synthesis

A highly efficient and modern approach utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[1][5] This method is particularly advantageous due to its use of inexpensive, readily available starting materials: cysteamine and vinyl chloride.[5]

Causality Behind the Method: The choice of a photochemical thiol-ene "click" reaction is deliberate; it proceeds via a free-radical mechanism that is rapid and highly efficient, leading to quantitative yields of the key half-mustard intermediate.[5] Performing this under continuous flow not only enhances safety and control over the reaction but also allows for operation at high concentrations (e.g., 4 M), significantly improving process intensity.[5] The subsequent base-mediated cyclization is a robust and high-yielding step to form the desired thiomorpholine ring.[5]



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Caption: Continuous flow synthesis of the thiomorpholine scaffold.

Classical Cyclization Methods

Traditional synthetic routes often involve the cyclization of bifunctional precursors. One common strategy involves the reaction of a dihaloethane derivative with an amino-thiol, or the intramolecular cyclization of a precursor containing both an amine and a leaving group separated by a thioether linkage. While effective, these methods can sometimes require harsher conditions and may not offer the same level of efficiency and scalability as modern flow techniques.

Applications in Drug Discovery and Development

The true value of **Thiomorpholine-2-carboxylic acid** lies in its application as a privileged scaffold in drug design. Its derivatives have shown a wide array of biological activities.[4]

Kinase Inhibitors

A significant application of the thiomorpholine core is in the development of potent and selective kinase inhibitors.[1] Research targeting mTOR, a crucial enzyme in oncology, has shown that replacing a morpholine group with a thiomorpholine can markedly improve cellular potency and solubility in preclinical drug candidates.[1]

Expert Insight: The sulfur atom in the thiomorpholine ring alters the electronic distribution and conformation of the ring compared to its oxygen counterpart in morpholine. This seemingly subtle change can lead to more favorable interactions with the target protein's active site, enhancing binding affinity. Furthermore, the change in polarity often improves pharmacokinetic properties, such as solubility and cell permeability, which are critical hurdles in translating a compound from a lab curiosity to a viable therapeutic.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

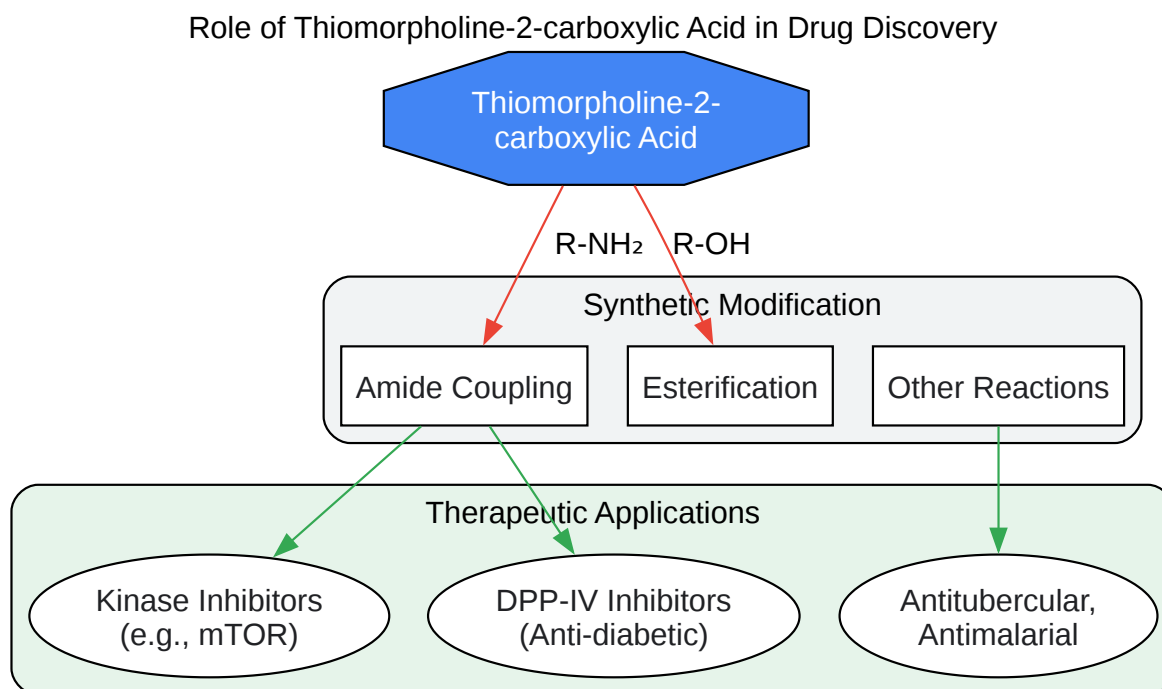
Thiomorpholine derivatives have been identified as potential inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes.[1][4] The unique structural features, including the sulfur atom and the ability to introduce diverse substituents via the carboxylic acid, make it an attractive scaffold for designing enzyme inhibitors that can form crucial interactions within the DPP-IV active site.[1]

A Versatile Scaffold for Diverse Bioactivity

The thiomorpholine scaffold is a cornerstone for developing compounds with a wide range of therapeutic applications, including:

- Antitubercular Activity[4]
- Antiprotozoal and Antimalarial Agents[4]
- Hypolipidemic and Antioxidant Compounds[4]

- Retinal Protective Agents[4]



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Caption: Application workflow in medicinal chemistry.

Experimental Protocols and Characterization

Exemplar Protocol: Amide Coupling

The carboxylic acid group is a prime handle for diversification. A standard amide coupling reaction represents a self-validating system to demonstrate its utility.

Objective: To couple **Thiomorpholine-2-carboxylic acid** with a primary amine (e.g., benzylamine) to form the corresponding amide.

Methodology:

- Activation: Dissolve **Thiomorpholine-2-carboxylic acid** (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). Cool the solution to 0 °C in an ice bath.
- Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 20-30 minutes to allow for the formation of the activated ester. The use of HATU is chosen for its high efficiency and low rate of epimerization.
- Amine Addition: Add the primary amine (e.g., benzylamine, 1.2 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Spectroscopic Characterization (Predicted)

While specific spectra for every derivative are unique, the core moiety has predictable spectroscopic features.

- Infrared (IR) Spectroscopy: The parent acid will exhibit two highly characteristic absorptions: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch between 1710-1760 cm⁻¹.^[6] Upon amide formation, the broad O-H band will disappear, and the carbonyl stretch will typically shift to a lower wavenumber (e.g., ~1650 cm⁻¹), with a new N-H stretch appearing around 3300 cm⁻¹.
- ¹H NMR Spectroscopy: The proton on the carbon bearing the carboxyl group (at the 2-position) will appear as a distinct multiplet. The other protons on the thiomorpholine ring will resonate in the aliphatic region, typically between 2.5 and 4.0 ppm. The acidic proton of the carboxyl group is often broad and may exchange with D₂O.

- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 170-180 ppm. The carbons of the heterocyclic ring will appear in the 40-70 ppm range.

Safety and Handling

As with any laboratory chemical, proper handling of **Thiomorpholine-2-carboxylic acid** and its derivatives is paramount.

- Hazard Identification: The compound is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][7]
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Safe Handling:
 - Always handle in a well-ventilated area or a chemical fume hood.[8]
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
 - Avoid breathing dust or vapors.[9]
 - Wash hands thoroughly after handling.[8][10]
- Storage:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
 - Store away from incompatible materials such as strong oxidizing agents.[10]

References

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